

Bisphenol A-d8 certificate of analysis

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Compound of Interest

Compound Name: *Bisphenol A-d8*

Cat. No.: *B1147627*

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An In-depth Technical Guide to the Certificate of Analysis for **Bisphenol A-d8**

This guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Bisphenol A-d8** (BPA-d8). It is intended for researchers, scientists, and drug development professionals who utilize BPA-d8 as an internal standard or reference material in analytical testing.

Core Compound Information

Bisphenol A-d8 (CAS Number: 92739-58-7) is a deuterated analog of Bisphenol A (BPA).[1][2][3][4] It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantification of BPA in various matrices.[5][6][7][8] The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled BPA, allowing for precise quantification while sharing similar chemical and physical properties.[9]

Table 1: General Chemical and Physical Properties

Property	Value
Chemical Name	2,2-Bis(4-hydroxyphenyl-d4)propane
Synonyms	4,4'-(1-Methylethylidene)bisphen-2,3,5,6-d4-ol, BPA-d8
CAS Number	92739-58-7[2][3][4]
Molecular Formula	C ₁₅ H ₈ D ₈ O ₂ [3][4][10]
Molecular Weight	236.34 g/mol [2][3][10]
Appearance	White to Pale Beige Solid[10]
Solubility	DMSO (Slightly), Methanol (Slightly)[10]
Storage Conditions	Long Term: 2-8°C or 4°C[3][10]

Quantitative Analytical Data

A Certificate of Analysis for BPA-d8 provides critical quantitative data regarding its purity and isotopic labeling. This data is essential for ensuring the accuracy and reliability of experimental results.

Table 2: Example Certificate of Analysis Data

Test	Specification	Result
Purity (HPLC)	Report Result	100.00% (at 230 nm)[10]
Isotopic Purity	>95%[10]	98.3%[10]
Deuterium Incorporation	98 atom % D[2]	Not specified in this example
d0 Content	Report Result	0.13%[10]
Elemental Analysis	Conforms to Structure	%C: 76.10, %H: 7.10 (for unlabeled)[10]
Identity (NMR)	Conforms to Structure	Conforms[10]
Identity (MS)	Conforms to Structure	Conforms[10]

Note: Data is compiled from a sample Certificate of Analysis and typical product specifications.
[2][10]

Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. The following sections detail the typical methodologies employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound by separating it from any non-volatile impurities.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector (such as a Photo Diode Array detector) is commonly used.[11]
- Column: A reverse-phase C18 column is typically employed for the separation.[12]
- Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[9][13] For example, a mixture of water and acetonitrile (60:40) can be used in an isocratic elution mode.[12]
- Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[12][14]
- Detection: UV detection is performed at a wavelength where BPA shows maximum absorbance, such as 230 nm or 254 nm.[10][12]
- Quantification: The purity is calculated based on the peak area of the main compound relative to the total peak area of all components in the chromatogram.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of BPA-d8 and to determine its isotopic purity. This is often done using a system where the HPLC is coupled to a mass

spectrometer (LC-MS/MS).[15]

- Instrumentation: An LC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap) is standard.[12][16][17]
- Ionization: Electrospray Ionization (ESI) in negative ion mode is highly effective for BPA and its analogs.[6][16][17]
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high sensitivity and specificity in tandem MS systems.[5][12] This involves monitoring a specific precursor ion to product ion fragmentation.
 - Precursor Ion (Q1): The deprotonated molecule $[M-H]^-$, which for BPA-d8 is m/z 235.3.[5]
 - Product Ion (Q3): A characteristic fragment ion, such as m/z 220.3.[5]
- Sample Preparation: The BPA-d8 standard is dissolved in a suitable solvent like methanol and diluted to an appropriate concentration for infusion or injection into the LC-MS/MS system.[14]
- Data Interpretation: The mass spectrum confirms the presence of the correct molecular ion. Isotopic purity is assessed by measuring the signal intensity of the deuterated species relative to any unlabeled (d0) or partially labeled species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

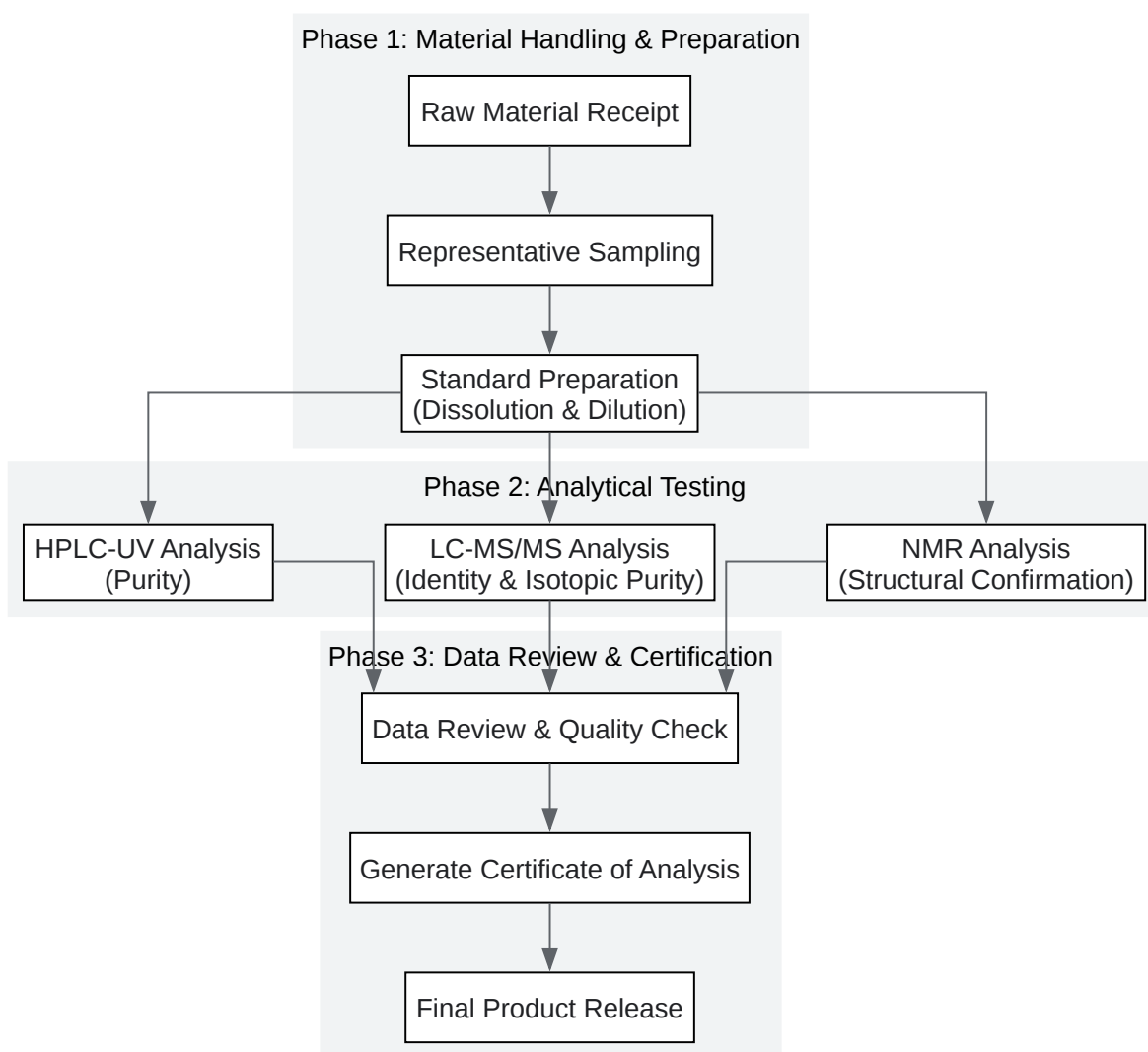
NMR spectroscopy confirms the chemical structure of the molecule, ensuring that the deuterium atoms are located at the correct positions on the phenyl rings.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.[18]
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d6.[18]
- Experiment: A 1H NMR (Proton NMR) spectrum is acquired.[19]

- Data Interpretation: For BPA-d8 (ring-deuterated), the characteristic aromatic proton signals seen in the spectrum of unlabeled BPA will be absent or significantly reduced. The primary signals expected would be from the methyl protons of the propane bridge and the hydroxyl protons. The resulting spectrum is compared against a reference or the expected chemical shift pattern to confirm the structure.[\[10\]](#)

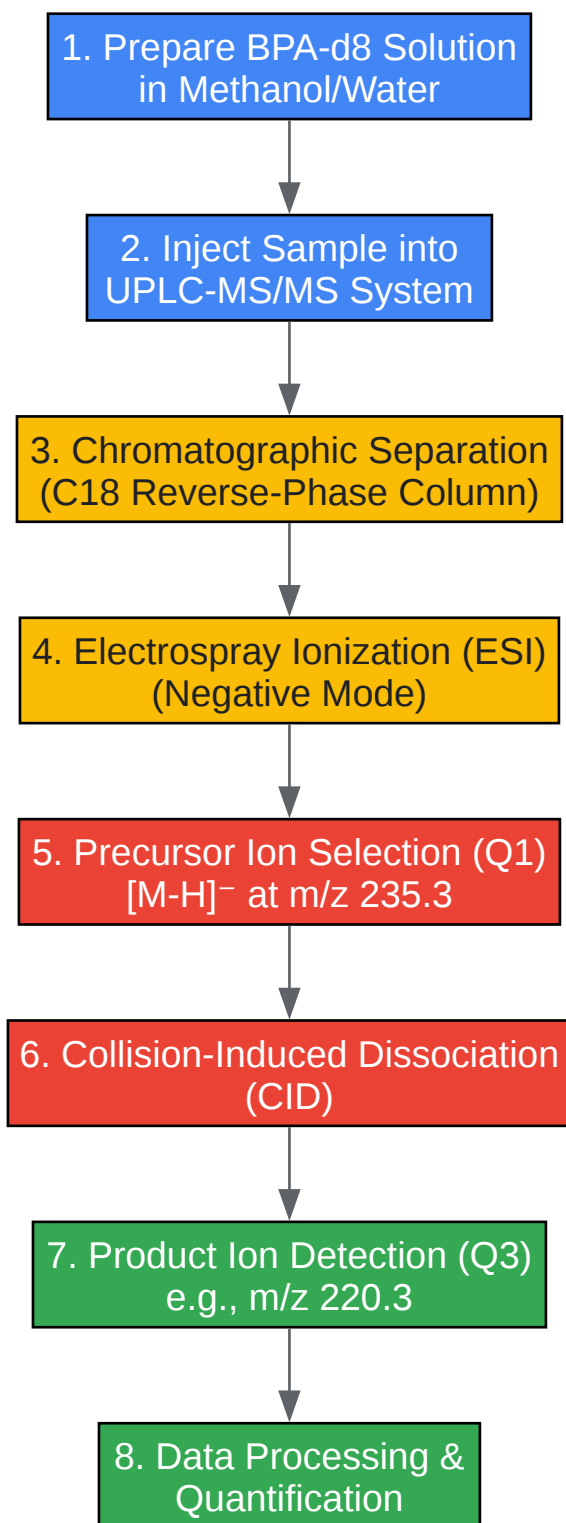
Workflow and Process Diagrams

Visualizing the analytical process provides a clear understanding of the steps involved in generating a Certificate of Analysis.



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Caption: General workflow for generating a Certificate of Analysis.



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